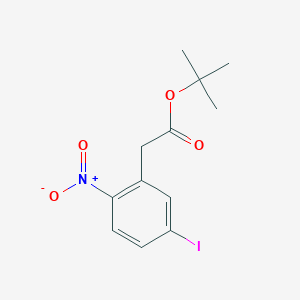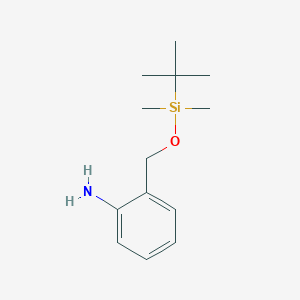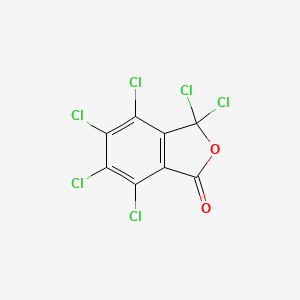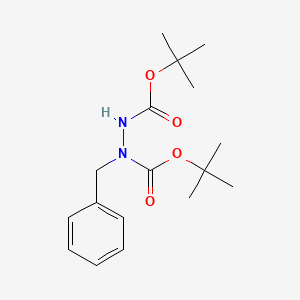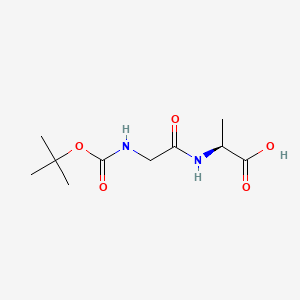
4-(Trifluoromethoxy)phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)phenylpropanamide (TFMPA) is a fluorinated amide compound that has been studied for its potential applications in a variety of scientific research areas. It has been used as a reference compound for the synthesis of other compounds, as a catalyst for organic transformations, and as a reagent for the detection and quantification of various substances. TFMPA has also been studied for its potential utility in biochemical and physiological studies, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)phenylpropanamide has been used as a reference compound in the synthesis of other fluorinated amides. It has also been used as a catalyst for organic transformations, such as the synthesis of sulfonamides, and as a reagent for the detection and quantification of various substances, such as amino acids and proteins. In addition, 4-(Trifluoromethoxy)phenylpropanamide has been studied for its potential utility in biochemical and physiological studies, such as the analysis of enzyme activities and the study of receptor-ligand interactions.
Mecanismo De Acción
4-(Trifluoromethoxy)phenylpropanamide is believed to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It can also act as an allosteric modulator, binding to an allosteric site on the enzyme and altering its conformation, which can lead to changes in its activity.
Biochemical and Physiological Effects
4-(Trifluoromethoxy)phenylpropanamide has been studied for its potential biochemical and physiological effects. In studies with cells and tissues, it has been found to inhibit the activity of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, as well as the activity of enzymes involved in DNA replication and transcription. In addition, 4-(Trifluoromethoxy)phenylpropanamide has been found to have anti-inflammatory and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Trifluoromethoxy)phenylpropanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is also important to consider the potential limitations of 4-(Trifluoromethoxy)phenylpropanamide for laboratory experiments. It is a relatively weak inhibitor of enzymes and may not be suitable for the study of certain enzymes. In addition, its use in biochemical and physiological studies may be limited due to its potential toxicity.
Direcciones Futuras
4-(Trifluoromethoxy)phenylpropanamide has potential future applications in a variety of scientific research areas. It could be used as a reference compound in the synthesis of other fluorinated amides, as a catalyst for organic transformations, and as a reagent for the detection and quantification of various substances. It could also be used in biochemical and physiological studies, such as the analysis of enzyme activities and the study of receptor-ligand interactions. In addition, 4-(Trifluoromethoxy)phenylpropanamide could be used in the development of new drugs, as well as for the synthesis of new materials and nanomaterials.
Métodos De Síntesis
4-(Trifluoromethoxy)phenylpropanamide can be synthesized from the reaction of trifluoromethyl phenylacetyl chloride with an amine base in the presence of a catalyst. The reaction between the two compounds produces a trifluoromethyl amide, which is then hydrolyzed to form the desired 4-(Trifluoromethoxy)phenylpropanamide. The reaction is typically carried out in a polar solvent, such as dimethylformamide, and can be catalyzed by a variety of catalysts, such as triethylamine. The reaction can also be carried out in the presence of a Lewis acid, such as zinc chloride, to increase the rate of the reaction.
Propiedades
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBHGEMLTZQHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

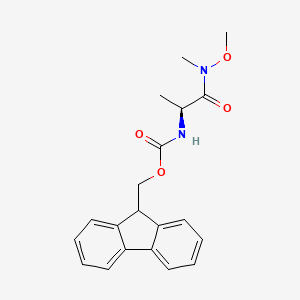


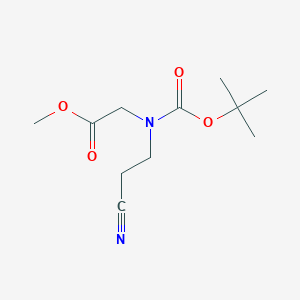




![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
